1-(3-Iodo-5-mercaptophenyl)propan-1-one

Description

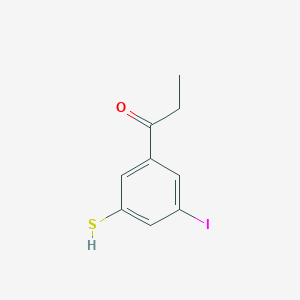

1-(3-Iodo-5-mercaptophenyl)propan-1-one (CAS: 1806700-20-8) is a substituted propanone derivative featuring a phenyl ring with iodine (at position 3) and a thiol (-SH) group (at position 5). Its molecular formula is C₉H₉IOS, with a molar mass of 292.14 g/mol . Predicted physicochemical properties include a density of 1.712 g/cm³, boiling point of 355.5°C, and a pKa of 5.76, indicating moderate acidity for the thiol group, likely influenced by electron-withdrawing effects from the iodine substituent .

Properties

Molecular Formula |

C9H9IOS |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(3-iodo-5-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9IOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3 |

InChI Key |

MIZVDCCCBMJVRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)I)S |

Origin of Product |

United States |

Preparation Methods

The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Iodo-5-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Iodo-5-mercaptophenyl)propan-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and mercapto groups play crucial roles in these interactions, facilitating the binding of the compound to its targets and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Halogen-Substituted Derivatives

1-(3-Bromo-phenyl)propan-1-one (CAS: 19829-31-3) Formula: C₉H₉BrO Molar Mass: 213.08 g/mol Key Differences: Replaces iodine with bromine, reducing molar mass and polarizability.

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC) Formula: C₁₀H₁₂FNO Key Differences: Contains a fluorine atom (electron-withdrawing) and a methylamino group on the propanone chain. The amino group confers basicity and CNS activity, as seen in cathinone derivatives .

Hydroxy- and Alkyl-Substituted Derivatives

1-(2,3,4-Trihydroxy-phenyl)propan-1-one (CAS: 22760-98-1)

- Formula : C₉H₁₀O₄

- Molar Mass : 182.18 g/mol

- Key Differences : Three hydroxyl groups enhance polarity and hydrogen-bonding capacity, increasing water solubility compared to the thiol-containing target compound. The absence of halogens reduces molar mass and density .

1-(2,5-Dimethylphenyl)propan-1-one Key Differences: Methyl groups (electron-donating) reduce ketone electrophilicity, contrasting with the electron-withdrawing iodine and thiol in the target compound.

Physicochemical Properties

| Compound | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Functional Groups |

|---|---|---|---|---|---|

| 1-(3-Iodo-5-mercaptophenyl)propan-1-one | 292.14 | 1.712 | 355.5 | 5.76 | Iodo, Thiol, Ketone |

| 1-(3-Bromo-phenyl)propan-1-one | 213.08 | N/A | N/A | N/A | Bromo, Ketone |

| 1-(2,3,4-Trihydroxy-phenyl)propan-1-one | 182.18 | N/A | N/A | N/A | Trihydroxy, Ketone |

| 4-FMC | 181.21 | N/A | N/A | ~9–10* | Fluoro, Methylamino, Ketone |

*Estimated based on typical amine pKa values .

Biological Activity

1-(3-Iodo-5-mercaptophenyl)propan-1-one is an organic compound featuring a unique structure that includes a propanone functional group, an iodine atom, and a mercapto group attached to a phenyl ring. Its molecular formula is C₉H₉IOS, with a molecular weight of 292.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies.

The presence of the mercapto group in this compound allows it to interact with various biological targets, including proteins and enzymes. The iodine atom may enhance its binding affinity due to its larger atomic size compared to other halogens, which can affect the compound's reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activities. This interaction can disrupt normal cellular functions and is being explored for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Studies have shown that compounds structurally similar to this compound demonstrate significant antiviral properties against flaviviruses such as Zika and dengue. For instance, modifications in the structure can lead to enhanced inhibitory effects on viral proteases, suggesting a promising avenue for drug development .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions including cancer. Inhibitors of HO-1 have shown promise in reducing tumor growth and enhancing the efficacy of chemotherapy .

Case Studies

Several studies have reported on the synthesis and biological evaluation of compounds related to this compound:

- Antiviral Studies : A series of derivatives were synthesized, revealing that the introduction of bulky groups significantly increased antiviral activity against Zika virus protease (ZVpro). The most potent derivative exhibited an IC₅₀ value of 0.52 μM .

- HO-1 Inhibition : In vitro studies demonstrated that certain derivatives of the compound effectively inhibited HO-1 activity in cancer cell lines, particularly glioblastoma cells (U87MG), showing potential as anticancer agents .

Comparative Analysis

The following table summarizes structural similarities and differences among related compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(3-Bromo-4-mercaptophenyl)propan-1-one | Bromine instead of iodine | Different reactivity due to bromine's size |

| 1-(3-Chloro-4-mercaptophenyl)propan-1-one | Chlorine instead of iodine | Lower electrophilicity compared to iodine |

| 1-(3-Fluoro-4-mercaptophenyl)propan-1-one | Fluorine instead of iodine | Strong electronegativity affects reactivity |

| 1-(2-Iodo-3-mercaptophenyl)propan-2-one | Different position of functional groups | Variations in biological activity due to structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.